molecular formula C10H16 B11941847 Tricyclo[7.1.0.04,6]decane CAS No. 286-73-7

Tricyclo[7.1.0.04,6]decane

Cat. No.: B11941847
CAS No.: 286-73-7
M. Wt: 136.23 g/mol
InChI Key: QFNRBEUEKKYIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Polycyclic Hydrocarbon Synthesis

The study of polycyclic aromatic hydrocarbons (PAHs) has a long history, initially driven by their identification from sources like coal tar and as products of incomplete combustion. wikipedia.orgherts.ac.ukresearchgate.net Early synthetic methods often required drastic conditions and resulted in low yields. researchgate.net However, renewed interest in the chemistry of polycyclic hydrocarbons was spurred by several key developments, including the discovery of novel carbon allotropes like buckminsterfullerene, a deeper understanding of the mechanisms of carcinogenesis for some PAHs, and the intriguing structural and electronic properties of large PAH systems. researchgate.net

This resurgence fostered the development of milder and more efficient synthetic strategies. researchgate.net Classical methods such as the Diels-Alder cycloaddition, the Wittig reaction, and oxidative photocyclization have been refined, while newer techniques have gained prominence. These modern approaches include thermolysis, flash vacuum pyrolysis, and various metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net The formation of PAHs can occur through pyrosynthesis, where at high temperatures, simple hydrocarbons like ethane (B1197151) break down into radicals that can combine to form more complex aromatic ring structures. herts.ac.uk The theoretical groundwork for understanding the stability of cyclic systems was laid by pioneers like Adolf von Baeyer and Hermann Sachse, whose theories on ring strain and conformation became cornerstones of organic chemistry. wikipedia.org

Significance of Strained Ring Systems in Modern Organic Chemistry

Ring strain is a critical concept in organic chemistry, describing a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.orgnumberanalytics.com This instability leads to increased potential energy and heightened reactivity. numberanalytics.com Ring strain is generally considered a combination of three main factors:

Angle Strain (Baeyer Strain): The stress resulting from bond angles that are forced to deviate from the optimal 109.5° for sp³-hybridized carbons. wikipedia.orgpearson.com

Torsional Strain (Pitzer Strain): Arises from eclipsing interactions between bonds on adjacent atoms. wikipedia.org

Transannular Strain (Prelog Strain): Caused by steric hindrance or van der Waals repulsion between atoms across a ring, which is most significant in medium-sized rings (C₇ – C₁₃). pharmacy180.com

The high potential energy stored in strained rings can be harnessed to drive chemical reactions. wikipedia.org This principle is fundamental to various synthetic strategies, including the ring-opening metathesis polymerization of cycloalkenes and the nucleophilic ring-opening of small, highly strained rings like epoxides. wikipedia.org The degree of ring strain influences the thermodynamics and kinetics of reactions, affecting both stability and reaction rates. wikipedia.orgnumberanalytics.com Consequently, understanding and quantifying ring strain, often through computational chemistry methods, is crucial for predicting molecular reactivity and designing novel synthetic pathways. numberanalytics.com

Strain TypeDescriptionPrimary Cause
Angle Strain Increased energy due to bond angles deviating from ideal values (e.g., 109.5° for sp³ carbons).Forced geometric constraints of the ring structure. wikipedia.orgpearson.com
Torsional Strain Destabilization from eclipsing conformations of bonds on adjacent atoms.Non-ideal dihedral angles between substituent groups. wikipedia.org
Transannular Strain Steric repulsion between non-adjacent atoms on opposite sides of a medium-sized ring.Atoms approaching each other closer than the sum of their van der Waals radii. pharmacy180.com

Evolution of Research Perspectives on Tricyclo[7.1.0.04,6]decane Architectures

Research on the this compound scaffold has evolved from fundamental synthesis to the exploration of its derivatives for advanced applications. The synthesis of the parent hydrocarbon can be accomplished through methods like the cobalt-catalyzed Simmons-Smith-type cyclopropanation of polyalkenes, which demonstrates high regioselectivity. researchgate.net

The unique tricyclic framework has been modified to create a variety of functionalized derivatives with specific properties. For instance, halogenated versions such as 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane and 5,5,10,10-tetrachloro-tricyclo[7.1.0.04,6]decane are known compounds. nih.govchemicalbook.com The introduction of heteroatoms has also been explored, as seen in 5,10-dioxathis compound, an epoxide derivative valuable as an intermediate in organic synthesis and for creating polymers with unique properties like chemical resistance and flame retardancy. smolecule.com

More complex derivatives have found utility in materials science and medicine. Tricyclodecane dimethanol dimethacrylate (TCDDMDA) is incorporated into dental composites, where it significantly enhances flexural strength compared to alternatives. pmarketresearch.com Other research has investigated tricyclodecane-containing perylenebisimide derivatives for their liquid crystalline and photoluminescent properties, which are relevant for applications in optoelectronics. nih.gov The rigid tricyclodecane unit has also been incorporated into scaffolds for potential therapeutic agents. ontosight.ainih.gov This progression highlights a shift in perspective from viewing the this compound system as a mere synthetic curiosity to recognizing its potential as a core building block for functional materials and molecules.

Derivative/Related CompoundResearch Area/Application
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane Chemical synthesis. nih.gov
5,5,10,10-Tetrachloro-tricyclo[7.1.0.04,6]decane Chemical synthesis. chemicalbook.com
5,10-dioxathis compound Intermediate in organic synthesis, polymer chemistry, material science. smolecule.com
Tricyclodecane Dimethanol Dimethacrylate (TCDDMDA) High-performance coatings, dental composites. pmarketresearch.com
Perylenebisimide-tricyclodecane derivatives Liquid crystals, optoelectronic materials. nih.gov
Tricyclodecane-9-yl-xanthogenate Apoptosis induction in cancer cell lines. nih.gov

Computed Properties of this compound

Property Value
Molecular Formula C₁₀H₁₆ nih.gov
Molecular Weight 136.23 g/mol nih.gov
Exact Mass 136.125200510 Da nih.gov
XLogP3 3.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 0 nih.gov
Rotatable Bond Count 0 nih.gov
Complexity 116 nih.gov
Boiling Point 187.1°C at 760 mmHg chem960.com

| Density | 0.976 g/cm³ chem960.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286-73-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C10H16/c1-2-8-6-10(8)4-3-9-5-7(1)9/h7-10H,1-6H2

InChI Key

QFNRBEUEKKYIGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CCC3C1C3

Origin of Product

United States

Synthetic Methodologies for Tricyclo 7.1.0.04,6 Decane and Its Derivatives

Foundational Approaches to the Tricyclo[7.1.0.04,6]decane Core

The synthesis of the parent hydrocarbon, this compound, is most directly achieved by the double cyclopropanation of a cyclooctadiene precursor. This approach establishes the core carbon skeleton in a highly efficient manner.

Simmons-Smith Reaction for Cyclopropane (B1198618) Ring Formation

The Simmons-Smith reaction is a widely utilized and effective method for the stereospecific conversion of alkenes into cyclopropanes. acs.orgsigmaaldrich.com This reaction is particularly well-suited for the synthesis of this compound from 1,5-cyclooctadiene (B75094). The classical approach involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). acs.orgnsf.gov

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) intermediate, which then delivers a methylene (B1212753) group (CH₂) to the double bonds of the substrate. sigmaaldrich.comnsf.gov A key feature of this reaction is its concerted mechanism, which occurs through a three-centered "butterfly-type" transition state. mdpi.comacs.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. sigmaaldrich.commdpi.com For the synthesis of this compound, an excess of the carbene reagent is used to ensure that both double bonds of 1,5-cyclooctadiene undergo cyclopropanation. nsf.gov Notably, the reaction can be driven to completion, with no observation of the mono-adduct, bicyclo[6.1.0]non-4-ene. nsf.gov

The general transformation is summarized in the following reaction scheme: 1,5-cyclooctadiene + 2 CH₂I₂ + 2 Zn(Cu) → this compound + 2 ZnI₂

Modifications to the classical Simmons-Smith conditions have been developed, such as the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. sigmaaldrich.comnih.gov This can sometimes improve reactivity and yield. sigmaaldrich.com The reaction's compatibility with various functional groups and its stereospecific nature make it a robust and preferred method for accessing the this compound core. acs.orgmdpi.com

Photochemical Cycloaddition Strategies

Photochemical cycloadditions represent another class of reactions for forming cyclic structures, particularly strained ring systems. A [2+2] photocycloaddition involves the direct addition of two double bonds to form a cyclobutane (B1203170) ring. nsf.gov In principle, an intramolecular [2+2] photocycloaddition of a 1,5-diene, such as 1,5-cyclooctadiene, could be envisioned as a potential route to a different tricyclic isomer, specifically a bicyclo[3.3.0.02,6]octane derivative, rather than the bis(cyclopropane) structure of this compound. ias.ac.in

The feasibility of such reactions is governed by the principles of orbital symmetry. researchgate.net Under photochemical conditions (irradiation with UV light), an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), changing the symmetry requirements for the cycloaddition compared to thermal conditions. researchgate.net For 1,5-dienes, intramolecular "crossed" [2+2] photocycloadditions are known to occur, often following the "Rule of Five," which favors the formation of five-membered rings in the transition state. nsf.gov These reactions can be promoted through sensitization using catalysts like polypyridyl iridium(III) complexes under visible light. smolecule.com

While photochemical transformations of 1,5-cyclooctadiene are known to produce various isomers, the direct synthesis of the specific this compound framework via this method is not the primary reported route. ias.ac.in Instead, photochemical strategies are more commonly applied in the synthesis of complex polycyclic systems containing cyclobutane rings, such as functionalized tricyclo[6.2.0.02,6]decane and bicyclo[2.1.1]hexane skeletons. acs.orgsynchem.de These strategies highlight the power of photochemistry to create strained and complex molecular architectures from relatively simple precursors. researchgate.net

Synthesis of Oxygen-Bridged this compound Systems (Dioxatricyclo[7.1.0.04,6]decanes)

Oxygen-bridged analogues, known as dioxatricyclo[7.1.0.04,6]decanes, are important derivatives. Their synthesis involves the introduction of oxygen atoms, typically by the epoxidation of a suitable cycloalkene precursor. The resulting diepoxide possesses the core tricyclic structure.

Epoxidation of Cycloalkenes as Precursors

The foundational step for creating these oxygen-bridged systems is the epoxidation of a cyclic diene, most commonly 1,5-cyclooctadiene. Epoxides, or oxiranes, are three-membered cyclic ethers that can be synthesized by the oxidation of an alkene. This transformation is a key strategy for producing 5,10-dioxathis compound, also known as 1,2:5,6-diepoxycyclooctane.

Peroxycarboxylic acids (peracids) are highly effective reagents for the epoxidation of alkenes. A common and stable peracid used in laboratory settings is meta-chloroperoxybenzoic acid (mCPBA). The reaction mechanism involves a concerted process where an oxygen atom is transferred from the peracid to the alkene's double bond through a circular transition state.

The epoxidation of cyclooctene (B146475) to yield cyclooctene oxide serves as a model for this reaction. When applied to a diene like 1,5-cyclooctadiene, the reaction can be controlled to produce either the monoepoxide or the diepoxide. Peracetic acid, which can be generated in situ from reagents like sodium perborate (B1237305) in acetic acid, is also an effective oxidant for this transformation. The active oxidizing agent in this system is believed to be peracetic acid, which then epoxidizes the double bonds of the cyclooctane (B165968) ring.

The general reaction using a peracid is as follows: Alkene + RCO₃H → Epoxide + RCO₂H

For industrial applications, reagents like magnesium monoperoxyphthalate (MMPP) may be used as a safer alternative to potentially explosive peracids like mCPBA. The choice of solvent is critical; nonaqueous solvents are typically used to prevent the acid- or base-catalyzed hydrolysis of the resulting epoxide to a diol.

The synthesis of 5,10-dioxathis compound requires the epoxidation of both double bonds of 1,5-cyclooctadiene. Optimizing reaction conditions is crucial to maximize the yield of the diepoxide and minimize the formation of the monoepoxide intermediate (5,6-epoxycyclooctene).

Various catalytic systems have been developed to achieve efficient diepoxidation using hydrogen peroxide (H₂O₂) as a clean and inexpensive oxidant. synchem.de One effective method involves a phase-transfer catalyst system with sodium tungstate (B81510) (Na₂WO₄) and phosphoric acid (H₃PO₄) under microwave irradiation, which can achieve yields as high as 98.3%. Another green chemistry approach utilizes 2,2,2-Trifluoroacetophenone (B138007) as a catalyst with H₂O₂ in acetonitrile (B52724) and tert-butyl alcohol, yielding 98.0% of the diepoxide.

The table below summarizes selected optimized conditions for the synthesis of 5,10-dioxathis compound from 1,5-cyclooctadiene.

Oxidant/Catalyst SystemSolventConditionsYield (%)Reference
H₂O₂ / Na₂WO₄ / H₃PO₄ / Aliquat 336Water / 1,2-dichloroethane70 °C, 1h, Microwave, pH=1.698.3
H₂O₂ / 2,2,2-TrifluoroacetophenoneAcetonitrile / tert-butyl alcohol20 °C, 1h98.0
H₂O₂ / C₃₀H₂₅ClCoN₃OP CatalystWater / 1-ethyl-3-methylimidazolium (B1214524) hexafluorophosphate20 °C, 2h86.7
Sodium PerborateGlacial Acetic AcidRoom TemperatureGood Yields (Monoepoxide)

Furthermore, manganese-based catalysts have been shown to be highly active in epoxidation reactions using peracetic acid, achieving high conversions (>98%) and epoxide selectivities (>99%) under mild conditions. These advanced catalytic systems provide efficient and selective pathways to the desired diepoxide precursors for oxygen-bridged this compound systems.

Cyclodimerization Approaches

A notable strategy for the synthesis of this compound derivatives involves the cyclodimerization of cyclopropene (B1174273) precursors. This approach efficiently assembles the complex tricyclic scaffold in a single step.

Nucleophilic [4+4] Cyclodimerization of Cyclopropen-1-ylmethanols

An efficient [4+4] cyclodimerization of cyclopropen-1-ylmethanols has been developed, which operates through a twofold, strain release-driven addition of alkoxides across the double bond of the cyclopropenes. This transformation leads to the formation of previously unknown 2,7-dioxathis compound scaffolds. acs.orgacs.org This method represents a rare example of a [4+4] cyclodimerization that involves the nucleophilic addition of oxygen-based nucleophiles to olefinic moieties. acs.org

Strain Release-Driven Mechanisms in C-O Bond Formation

The high ring strain inherent in small ring systems like cyclopropenes serves as a powerful thermodynamic driving force for these reactions. electronicsandbooks.comscispace.comniscpr.res.in The cyclodimerization of cycloprop-2-en-1-ylmethanols is a prime example of a strain release-driven process. acs.orgacs.org The reaction proceeds via a twofold addition of alkoxides across the cyclopropene double bond, which is energetically favorable due to the release of ring strain. acs.orgresearchgate.net This strategy allows for the construction of complex molecular architectures under mild conditions. electronicsandbooks.com

Chemo- and Diastereoselective Control in Dimerization

The cyclodimerization of cyclopropen-1-ylmethanols exhibits a high degree of chemo- and diastereoselectivity. acs.orgresearchgate.net The process involves a sterically-controlled, facially-selective intermolecular nucleophilic addition of alkoxides to the cyclopropene double bond. This is followed by a diastereoselective ring closure, ultimately yielding the 2,7-dioxathis compound core. acs.org The steric hindrance of the substituents on the cyclopropene ring dictates the facial selectivity of the initial intermolecular attack, which in turn controls the high chemoselectivity of the subsequent intramolecular cyclization. acs.org

Influence of Catalysts and Solvent Systems on Cyclodimerization

The efficiency and selectivity of the [4+4] cyclodimerization of (1-aryl-2-silylcycloprop-2-en-1-yl)methanols are influenced by the choice of base and solvent. The reaction is typically base-assisted. acs.org Optimization studies have been conducted to determine the ideal conditions for this transformation.

Table 1: Optimization of the [4+4] Cyclodimerization of (1-phenyl-2-silylcycloprop-2-en-1-yl)methanol

Entry Base Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (trans:cis)
1 t-BuOK THF 25 64 98:2
2 NaH THF 25 <5 -
3 KHMDS THF 25 45 97:3
4 t-BuOK Toluene 25 58 98:2
5 t-BuOK CH2Cl2 25 20 >99:1
6 t-BuOK Dioxane 25 60 98:2

Data sourced from research on the cyclodimerization of cyclopropenemethanols. acs.org

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable synthetic intermediates. Their synthesis is typically achieved through the cyclopropanation of dienes with halogenocarbene intermediates.

Cyclopropanation of Dienes with Halogenocarbene Intermediates

The reaction of cis,cis-1,5-cyclooctadiene with dichlorocarbene (B158193) or dibromocarbene is a common method for producing halogenated this compound derivatives. acs.orgelectronicsandbooks.com Dihalocarbenes are highly reactive species that readily add to the double bonds of alkenes to form gem-dihalocyclopropanes. acsgcipr.orgmasterorganicchemistry.com

The dichlorocarbene can be generated from various precursors, including chloroform (B151607) with a strong base like potassium t-butoxide, or by the thermal decomposition of sodium trichloroacetate. acs.orgyoutube.com An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which offers the advantage of occurring in a neutral medium. semanticscholar.orgnih.gov The addition of dichlorocarbene to cis,cis-1,5-cyclooctadiene yields two crystalline bis-adducts: the major, lower-melting cis isomer (5,5,10,10-tetrachlorothis compound) and the minor, higher-melting trans isomer. acs.org

Similarly, dibromocarbene can be generated from bromoform (B151600) and a strong base. masterorganicchemistry.com The addition of dibromocarbene to cis,cis-1,5-cyclooctadiene produces 5,5,10,10-tetrabromothis compound. electronicsandbooks.com This tetrabrominated derivative can undergo further reactions, such as silver perchlorate-promoted solvolysis, to yield trans,trans-cyclodeca-1,6-diene derivatives. electronicsandbooks.comresearchgate.net

Table 2: Synthesis of Halogenated this compound Derivatives

Starting Material Carbene Source Product
cis,cis-1,5-Cyclooctadiene Dichlorocarbene (from CHCl3/base or NaTCA) 5,5,10,10-Tetrachlorothis compound (cis and trans isomers)
cis,cis-1,5-Cyclooctadiene Dibromocarbene (from CHBr3/base) 5,5,10,10-Tetrabromothis compound

This table summarizes common synthetic routes to halogenated derivatives.

Preparative Routes to Tetrahalogenated Tricyclo[7.1.0.04,6]decanes

The synthesis of tetrahalogenated derivatives of this compound serves as a cornerstone for studying this ring system. A primary and effective method for their preparation is the cyclopropanation of 1,5-cyclooctadiene. iucr.org This reaction involves the addition of a dihalocarbene to each of the double bonds in the starting diene.

Dihalocarbenes, such as dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂), are typically generated in situ. A common method involves the reaction of a haloform (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) with a strong base. masterorganicchemistry.com The base abstracts a proton from the haloform, which is followed by the loss of a halide ion to yield the highly reactive dihalocarbene intermediate. This intermediate then readily adds to the double bonds of 1,5-cyclooctadiene in a concerted fashion to form the two cyclopropane rings, resulting in the tricyclic structure. masterorganicchemistry.com

This synthetic approach has been successfully employed to prepare key tetrahalogenated compounds, which have been instrumental in the structural characterization of the this compound framework. The introduction of halogen atoms not only provides a convenient synthetic route but also tends to raise the melting point of the compounds, facilitating the growth of crystals suitable for X-ray diffraction analysis. iucr.org This has enabled the first X-ray crystal structures for this class of compounds to be determined. iucr.org

Table 1: Examples of Synthesized Tetrahalogenated Tricyclo[7.1.0.04,6]decanes

Compound Name Molecular Formula Starting Material Reagent for Carbene Generation
5,5,10,10-Tetrachlorothis compound C₁₀H₁₂Cl₄ 1,5-Cyclooctadiene Chloroform (CHCl₃) and base

Advanced Synthetic Strategies and Functionalization

Beyond the fundamental synthesis of halogenated derivatives, advanced strategies focus on controlling the three-dimensional structure of the molecule and introducing a variety of chemical functionalities.

Regioselective and Stereoselective Syntheses

Control over stereochemistry is a critical aspect of modern organic synthesis. The cyclopropanation reaction used to form the this compound skeleton is inherently stereospecific. This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com When a dihalocarbene adds to the double bonds of 1,5-cyclooctadiene, the addition occurs in a syn fashion, where the carbene adds to one face of the double bond. The relative orientation of the two resulting cyclopropane rings is dictated by the geometry of the starting diene.

Furthermore, diastereoselective transformations have been developed to create specific isomers of functionalized this compound analogues. For instance, a chemo- and diastereoselective [4+4] cyclodimerization of cyclopropenemethanols has been reported to produce 2,7-dioxathis compound scaffolds. researchgate.net This particular reaction demonstrates high trans-selectivity, leading preferentially to one diastereomer. researchgate.net Such methods are crucial for accessing specific molecular architectures with defined spatial arrangements of atoms.

Introduction of Diverse Functionalities onto the Tricyclic Scaffold

The introduction of diverse functional groups onto the this compound scaffold is key to exploring its potential applications and properties. The synthesis of tetrahalogenated derivatives is itself a primary example of functionalization, installing four halogen atoms onto the carbon framework. iucr.org These halogen atoms can serve as versatile handles for subsequent chemical modifications, as they are known leaving groups in nucleophilic substitution reactions and can participate in various metal-catalyzed cross-coupling reactions.

Another strategy for functionalization involves incorporating heteroatoms directly into the tricyclic skeleton. The synthesis of the 2,7-dioxathis compound system via cyclodimerization is a prime example, where oxygen atoms are integrated into the ring structure. researchgate.net This not only changes the chemical properties of the scaffold but also introduces functionality that can influence its biological activity or material properties. Advanced catalytic methods, such as the stereospecific reaction of cyclopropylzinc reagents with electrophiles, represent a powerful approach for installing a wide array of functional groups with high precision on related cyclopropane systems. researchgate.net

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net While specific green chemistry studies on this compound are not extensively documented, general green strategies can be applied to its known synthetic routes.

Key green chemistry principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. chemistryjournals.net For the synthesis of tetrahalogenated tricyclo[7.1.0.04,6]decanes, several green improvements could be envisioned.

Alternative Energy Sources: Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netrasayanjournal.co.in Applying microwave irradiation to the dihalocarbene addition could potentially lead to a more energy-efficient process. researchgate.net

Safer Solvents and Conditions: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry encourages the use of alternatives like water, ionic liquids, or even solvent-free conditions. chemistryjournals.netsemanticscholar.org Investigating the cyclopropanation reaction under phase-transfer catalysis in an aqueous medium could reduce the reliance on hazardous organic solvents. documentsdelivered.com Solvent-free synthesis, where reactants are mixed directly, sometimes with grinding or ball milling, represents another powerful green alternative that minimizes waste. semanticscholar.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com While the base used in carbene generation is typically stoichiometric, exploring catalytic systems that could facilitate the cyclopropanation would be a significant green advancement.

By applying these and other green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.

Reaction Mechanisms and Mechanistic Investigations of Tricyclo 7.1.0.04,6 Decane Systems

Reactivity Profile of Highly Strained Polycyclic Systems

The reactivity of polycyclic systems such as Tricyclo[7.1.0.04,6]decane is profoundly influenced by the substantial ring strain imparted by the fused cyclopropane (B1198618) rings. researchgate.net This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, leading to weakened carbon-carbon bonds and a higher ground-state energy. Consequently, these molecules are predisposed to undergo reactions that relieve this strain, often leading to complex and synthetically valuable molecular architectures.

The presence of multiple strained rings within a single framework can lead to a cascade of rearrangements under thermal or catalytic conditions. For instance, the flash vacuum pyrolysis of a related derivative, tricyclo[7.1.0.04,6]deca-2,7-diene, results in a complex series of rearrangements to form various azulenes. acs.org This highlights the propensity of the this compound skeleton to undergo profound structural transformations in pursuit of thermodynamic stability. The unique electronic and steric environment created by the fused rings also governs the stereochemical and regiochemical outcomes of reactions, making the study of these systems both challenging and rewarding.

Ring-Opening Reactions of Epoxide Moieties

Epoxide derivatives of this compound, such as 5,10-dioxathis compound, are key intermediates that unlock a diverse array of functionalized products through ring-opening reactions. The inherent strain of the three-membered epoxide ring, coupled with the strain of the parent tricyclic system, renders these compounds particularly susceptible to nucleophilic attack. semanticscholar.org

Nucleophilic Attack Pathways and Product Diversity

The ring-opening of epoxides under nucleophilic (basic or neutral) conditions typically proceeds via an SN2 mechanism. semanticscholar.orgresearchgate.net In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to a concerted opening of the ring and inversion of stereochemistry at the site of attack. The regioselectivity of this attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less sterically hindered carbon atom. chemspider.com

A notable example of nucleophilic addition is the synthesis of 2,7-dioxathis compound scaffolds through a [4 + 4] cyclodimerization of cyclopropenemethanols. This reaction proceeds via a twofold strain release-driven addition of alkoxides across the double bond of cyclopropenes, demonstrating the utility of nucleophilic additions in constructing complex polycyclic ether systems. researchgate.netsigmaaldrich.com A variety of nucleophiles, including amines, can be employed in formal nucleophilic substitutions on related bromocyclopropane (B120050) derivatives, leading to densely functionalized cyclopropylamine (B47189) derivatives. researchgate.net

The diversity of products obtainable from these reactions is vast, depending on the nature of the nucleophile employed. Common nucleophiles include alkoxides, amines, and organometallic reagents, each leading to the incorporation of different functional groups into the tricyclic framework.

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the ring-opening of epoxides follows a different mechanistic pathway. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the carbon atoms and creates a better leaving group. chemicalbook.com The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 reactions. bangor.ac.uk

The regioselectivity of acid-catalyzed ring-opening is primarily controlled by electronic factors. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide, as this carbon can better stabilize the partial positive charge that develops in the transition state. bangor.ac.uk This is in contrast to the sterically controlled regioselectivity observed under basic conditions.

For example, the acid-catalyzed hydrolysis of an epoxide on the this compound framework would be expected to yield a trans-diol. The stereochemical outcome is a result of the backside attack of the nucleophile on the protonated epoxide.

Substitution Reactions on this compound Derivatives

The introduction of leaving groups, such as halogens, onto the this compound skeleton opens up possibilities for substitution reactions. These reactions can proceed through various mechanisms, including SN1 and SN2 pathways, as well as more complex rearrangements driven by the relief of ring strain.

A significant example is the solvolysis of 5,5,10,10-tetrabromothis compound. synchem.de The silver perchlorate-promoted solvolysis of this compound leads to the formation of trans,trans-cyclodeca-1,6-diene derivatives. This reaction likely proceeds through a carbocationic intermediate, with the departure of the bromide ion facilitated by the silver ion. The rearrangement of the carbon skeleton to a more stable cyclodecadiene system is a clear indication of the driving force provided by the release of the significant strain energy of the initial tricyclic system.

The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the product distribution and the mechanism of these substitution reactions. For instance, in SN2 reactions, inversion of configuration at the reaction center is expected, while SN1 reactions may lead to a mixture of stereoisomers. youtube.com

Oxidation and Reduction Pathways

The this compound framework can be subjected to various oxidation and reduction reactions to introduce or modify functional groups.

Selective Oxidation to Complex Oxygenated Products

The selective oxidation of the precursor, cis,cis-1,5-cyclooctadiene, is a key method for the synthesis of oxygenated derivatives of this compound. The epoxidation of the double bonds in cis,cis-1,5-cyclooctadiene leads to the formation of 5,10-dioxathis compound. acs.org This diepoxide is a valuable precursor for further functionalization.

Various reagents can be employed for this epoxidation, with considerations for efficiency, selectivity, and environmental impact. An environmentally friendly approach utilizes 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant. acs.org This system allows for the epoxidation of a variety of olefins under mild conditions and with low catalyst loadings. acs.org The reaction proceeds through the formation of a more active oxidizing agent in situ, which then transfers an oxygen atom to the double bonds of the cyclooctadiene.

The resulting diepoxide serves as a versatile platform for the synthesis of more complex oxygenated products through the ring-opening reactions discussed previously. The selective biohydroxylation of related tricyclo[3.3.1.13,7]decane (adamantane) derivatives using fungi has also been demonstrated, showcasing the potential for enzymatic methods in the selective oxidation of these complex polycyclic systems. sigmaaldrich.com

While the oxidation of the this compound system has been explored, particularly in the context of forming epoxide derivatives, the reduction of functionalized derivatives is less documented in the readily available literature. However, standard reduction methodologies for functional groups such as nitro and carbonyl compounds would be expected to be applicable. For instance, the reduction of a nitro-substituted this compound could likely be achieved using catalytic hydrogenation or metal-acid combinations to yield the corresponding amine. ias.ac.indntb.gov.uaresearchgate.net Similarly, a carbonyl group on the tricyclic framework could be reduced to an alcohol using hydride reagents like sodium borohydride. The stereochemical outcome of such reductions would be influenced by the steric environment of the tricyclic system.

Reductive Cleavage of Epoxide Rings to Diols

The reductive cleavage of epoxides is a fundamental transformation in organic synthesis, typically yielding diols with specific stereochemistry. In the context of the this compound system, the strained nature of the fused cyclopropane rings can influence the regioselectivity and stereoselectivity of the ring-opening. While specific studies on the parent epoxide of this compound are not extensively documented, the general principles of epoxide reduction can be applied to predict its reactivity.

Reductive cleavage is commonly achieved using metal hydrides such as lithium aluminum hydride (LiAlH4). The reaction proceeds via a nucleophilic attack of the hydride ion on one of the epoxide carbons. In sterically unbiased epoxides, the reaction follows an SN2 mechanism, resulting in inversion of configuration at the site of attack. For the epoxide of this compound, the approach of the hydride reagent would be directed to the less hindered face of the molecule.

The regioselectivity of the cleavage is governed by both steric and electronic factors. In the absence of significant electronic directing groups, the hydride will preferentially attack the less sterically hindered carbon atom of the epoxide. Following the initial reduction, an acidic workup is typically required to protonate the resulting alkoxide and afford the diol.

A study on a related derivative, tetrachlorothis compound, showed that reduction with LiAlH4 leads to the formation of an alcohol, which can be subsequently converted to an iodide. This suggests the initial formation of a diol-like intermediate via reductive cleavage of an epoxide, which is a plausible pathway for the parent this compound epoxide as well.

Reagent General Outcome Stereochemistry
Lithium Aluminum Hydride (LiAlH4)Reductive opening of the epoxide to form a diol.Typically proceeds with inversion of configuration at the carbon atom that is attacked.

Rearrangement Reactions

The inherent strain in the this compound skeleton makes it susceptible to a variety of rearrangement reactions, which can lead to the formation of more stable carbocyclic frameworks. These transformations are often driven by the release of ring strain and can be initiated by thermal energy, the generation of reactive intermediates like carbenes, or through transannular interactions.

Flash vacuum pyrolysis (FVP) is a powerful technique for studying high-energy unimolecular reactions. When subjected to FVP conditions, this compound derivatives can undergo profound skeletal rearrangements. A notable example is the thermal rearrangement of tricyclo[7.1.0.04,6]deca-2,7-diene, a closely related unsaturated analog, to azulenes.

The pyrolysis of this diene likely proceeds through a cascade of pericyclic reactions. The initial step is thought to be a retro-Diels-Alder reaction or a sequence of cyclopropane ring openings to generate a highly reactive intermediate. This intermediate can then undergo further rearrangements, including electrocyclizations and sigmatropic shifts, to ultimately form the thermodynamically more stable aromatic azulene (B44059) system. The specific substitution pattern on the starting tricyclic system can influence the distribution of azulenic products.

Precursor Reaction Condition Major Product(s)
Tricyclo[7.1.0.04,6]deca-2,7-dieneFlash Vacuum Pyrolysis (FVP)Azulenes

Carbenes are highly reactive intermediates that can undergo a variety of reactions, including insertions into C-H bonds and cyclopropanations. In the context of the this compound system, the generation of a carbene on the framework could initiate a series of rearrangements.

While specific examples of carbene-mediated rearrangements of this compound are not well-documented, it is conceivable that a carbene generated, for instance, from a corresponding tosylhydrazone, would readily undergo intramolecular reactions. The proximity of various C-H bonds and the strained nature of the cyclopropane rings would likely lead to complex product mixtures resulting from competing insertion and ring-opening pathways. The formation of new bicyclic or even monocyclic systems with expanded or contracted rings would be a plausible outcome.

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a cyclic molecule. The ten-membered ring of the decane (B31447) framework in this compound can adopt conformations where atoms on opposite sides of the ring are in close proximity, facilitating such interactions.

The generation of a carbocationic center within the this compound system could lead to transannular hydride shifts or C-C bond formations. For instance, solvolysis of a derivative with a leaving group at a suitable position could generate a carbocation that is then quenched by a hydride from a transannular position. This would result in the formation of a rearranged product with the positive charge relocated to a different part of the molecule. The likelihood and outcome of such reactions are highly dependent on the specific conformation of the cyclic system and the stability of the resulting carbocationic intermediates. Studies on other medium-sized rings, such as cyclodecenes, have demonstrated the prevalence of transannular cyclizations, suggesting that similar pathways could be accessible to derivatives of this compound.

Solvolysis Studies of Halogenated this compound Derivatives

The study of solvolysis reactions of halogenated derivatives provides valuable insights into the stability of carbocationic intermediates and the mechanistic pathways of nucleophilic substitution.

The solvolysis of halogenated cyclopropanes is often facilitated by the use of silver salts, such as silver perchlorate (B79767) (AgClO4). The silver ion assists in the departure of the halide leaving group, leading to the formation of a carbocationic intermediate. In the case of 5,5,10,10-tetrabromothis compound, a derivative of this compound, silver perchlorate-promoted solvolysis leads to a fascinating rearrangement.

The reaction is believed to proceed through the formation of a cyclopropyl (B3062369) cation. This highly unstable intermediate can undergo a concerted electrocyclic ring-opening to form a more stable allylic cation. The stereochemistry of this ring-opening is governed by orbital symmetry rules. In the case of the tetrabromo derivative, this process occurs for both gem-dibromocyclopropane units, ultimately leading to the formation of trans,trans-cyclodeca-1,6-diene derivatives. The nature of the solvent (e.g., methanol (B129727) or water) determines the final product, with the corresponding ethers or alcohols being formed.

Substrate Reagent Solvent Major Product Type
5,5,10,10-Tetrabromothis compoundSilver Perchlorate (AgClO4)Methanol/Watertrans,trans-Cyclodeca-1,6-diene derivatives

Stereochemical Outcomes in Solvolytic Processes

The stereochemical course of solvolytic reactions involving this compound systems is profoundly influenced by the inherent structural rigidity and the nature of the leaving groups and substituents. Mechanistic studies, particularly on halogenated derivatives, have revealed a high degree of stereospecificity in these processes, often leading to the formation of medium-sized rings with distinct stereochemistries.

A pivotal study in this area involves the silver perchlorate-promoted solvolysis of 5,5,10,10-tetrabromothis compound. This reaction serves as a clear example of how the stereochemistry of the starting tricyclic system dictates the geometry of the resulting products. When subjected to solvolysis in methanol, this tetrabromo derivative undergoes a concerted ring-opening process, yielding a mixture of di-substituted trans,trans-cyclodeca-1,6-diene derivatives. researchgate.netelectronicsandbooks.com

The reaction is not only regioselective but also highly stereoselective. The major product isolated is 1,6-dibromo-cis-5,10-dimethoxy-trans,trans-cyclodeca-1,6-diene, accompanied by two minor diastereomeric products, the trans-5,10-dimethoxy isomers. electronicsandbooks.com This outcome suggests a highly ordered transition state where the departure of the bromide ions, facilitated by silver ions, and the subsequent rearrangement of the carbon skeleton occur in a synchronized manner. The formation of the trans,trans-diene system is a direct consequence of the disrotatory opening of the two cyclopropane rings present in the tricyclic structure.

The detailed product distribution from the solvolysis of 5,5,10,10-tetrabromothis compound in methanol highlights the stereochemical preferences of this transformation.

Table 1: Product Distribution in the Silver Perchlorate-Promoted Solvolysis of 5,5,10,10-Tetrabromothis compound in Methanol electronicsandbooks.com

ProductYield (%)
1,6-dibromo-cis-5,10-dimethoxy-trans,trans-cyclodeca-1,6-diene41
trans-5,10-dimethoxy-trans,trans-cyclodeca-1,6-diene isomer 16
trans-5,10-dimethoxy-trans,trans-cyclodeca-1,6-diene isomer 29

The preferential formation of the cis-dimethoxy product indicates that the nucleophilic attack by methanol occurs from a specific face of the developing carbocationic intermediates. This stereochemical bias is likely governed by steric factors and the conformational constraints of the ten-membered ring as it is formed.

These findings are consistent with broader observations in the solvolysis of gem-dihalocyclopropanes fused to larger rings, where silver ion assistance promotes ionization of a carbon-halogen bond, followed by or concerted with the outward disrotatory cleavage of the distal cyclopropane bond. This electrocyclic ring opening is a common mechanistic pathway that effectively translates the stereochemistry of the bicyclo[n.1.0]alkane precursor to the resulting cycloalkene product. In the case of the this compound system, this process occurs twice, leading to the characteristic diene products. The stereospecificity of these solvolytic processes underscores their utility in the synthesis of stereochemically defined medium-ring compounds from readily accessible polycyclic precursors.

Stereochemistry and Conformation of Tricyclo 7.1.0.04,6 Decane Systems

Analysis of Stereoisomerism and Enantiomerism in Tricyclic Architectures

The tricyclo[7.1.0.04,6]decane system can exist as two primary diastereomers: syn and anti.

The syn -isomer features both cyclopropane (B1198618) rings fused to the same face of the central cyclooctane (B165968) ring. This arrangement results in a molecule with C₂ᵥ symmetry. Due to the presence of a plane of symmetry, the syn-isomer is achiral and is therefore classified as a meso compound.

The anti -isomer has the two cyclopropane rings fused to opposite faces of the cyclooctane core. This configuration lowers the molecular symmetry to a C₂ point group. Lacking a plane of symmetry or a center of inversion, the anti-isomer is chiral and exists as a pair of enantiomers (dl-pair).

The differentiation between these stereoisomers is fundamental to understanding the system's properties, as the spatial relationship between the rings influences everything from crystal packing to reactivity.

Diastereoselectivity in Synthetic Transformations Leading to this compound Scaffolds

The synthesis of the this compound scaffold, typically achieved through a double cyclopropanation of a cyclooctadiene precursor (such as 1,5-cyclooctadiene), is a process where diastereoselectivity is a key consideration. The stereochemical outcome of the second cyclopropanation is influenced by the stereochemistry of the first.

One of the most common methods for this transformation is the Simmons-Smith reaction, which involves an organozinc carbenoid. The reaction is known to be stereospecific, meaning it preserves the stereochemistry of the starting alkene. Furthermore, the presence of directing groups can heavily influence the facial selectivity of the cyclopropanation. In the case of allylic alcohols, for example, the zinc reagent coordinates to the hydroxyl group, delivering the methylene (B1212753) group to the same face of the double bond. stackexchange.com

For an unfunctionalized substrate like bicyclo[6.1.0]non-4-ene (the product of the first cyclopropanation of 1,5-cyclooctadiene), the diastereoselectivity of the second cyclopropanation is governed by steric hindrance. The existing cyclopropane ring shields one face of the remaining double bond, directing the incoming reagent to the opposite, more accessible face, which would favor the formation of the anti-isomer. However, reaction conditions and the specific cyclopropanating agent used can alter the ratio of syn to anti products. For instance, the synthesis of 5,5,10,10-tetrachlorothis compound from 1,5-cyclooctadiene (B75094) results in a major (cis or syn) and a minor (trans or anti) product, demonstrating that diastereoselectivity can be achieved.

Conformational Analysis of the Tricyclic Framework

The fusion of two rigid cyclopropane rings imposes significant conformational constraints on the flexible eight-membered cyclooctane ring, forcing it into specific puckered geometries.

X-ray crystallographic studies on tetrahalogenated derivatives of this compound provide critical insights into the conformation of the central ring. These studies reveal that the cyclooctane ring is "highly puckered." The average structure of the ring in the syn-tetrachloro derivative is best described as adopting a boat-like conformation . This constrained geometry is a direct consequence of the strain introduced by the fused three-membered rings, which prevents the cyclooctane core from accessing many of its other possible conformations (like the crown or chair-boat).

A notable characteristic of this tricyclic system is the potential for conformational disorder in the solid state. This phenomenon arises because the puckered cyclooctane ring can adopt multiple, closely related low-energy conformations.

Crystallographic analysis has shown that this ring disorder is dependent on the specific substituents. For example:

syn -5,5,10,10-Tetrachlorothis compound exhibited significant ring disorder, with at least two distinct puckered structures being superimposed within the crystal lattice.

In contrast, syn -5,5,10,10-Tetrabromothis compound , while also highly puckered, was not disordered in the crystal structure.

This suggests that subtle changes in intermolecular packing forces and atomic size (chlorine vs. bromine) can have a profound impact on whether the molecule is locked into a single conformation or exists as a dynamic mixture in the solid state.

Conformational Disorder in Halogenated Tricyclo[7.1.0.04,6]decane Derivatives
CompoundPuckeringRing Disorder in Solid State
syn-5,5,10,10-Tetrachlorotricyclo[7.1.0.04,6]decaneHigh (Boat-like average)Yes (Significant)
syn-5,5,10,10-Tetrabromotricyclo[7.1.0.04,6]decaneHighNo (Ordered)

Asymmetric Induction in Cyclopropanation Reactions for Tricyclodecane Formation

The synthesis of enantiomerically pure anti-tricyclo[7.1.0.04,6]decane requires an asymmetric synthesis strategy. While specific examples for this exact scaffold are not prominent in the literature, the principles of asymmetric cyclopropanation are well-established and applicable. The goal is to achieve enantioselective addition to the double bonds of a suitable precursor, such as 1,5-cyclooctadiene.

This is typically accomplished by using a chiral catalyst that can differentiate between the two enantiotopic faces of the alkene. Several catalyst systems have been developed for asymmetric cyclopropanation reactions:

Copper and Rhodium Catalysts: Chiral complexes of copper and rhodium with ligands such as bis(oxazolines) or chiral Schiff bases are widely used to catalyze the decomposition of diazo compounds, leading to the formation of a chiral, non-racemic cyclopropane.

Gold(I) Catalysis: Chiral gold(I) complexes, particularly with ligands from the BINAP family, have been successfully employed in asymmetric intramolecular cyclopropanations to form medium-sized rings with high enantiomeric excess. nih.gov

Cobalt-Based Catalysis: Chiral cobalt complexes have been shown to catalyze asymmetric cyclopropanations using gem-dichloroalkanes as carbene precursors, achieving high enantioselectivity for a range of alkene substrates. dicp.ac.cn

Applying these advanced catalytic methods to the double cyclopropanation of 1,5-cyclooctadiene represents a viable, albeit challenging, pathway to access the individual enantiomers of the anti-isomer.

Interconversion Pathways of Diastereoisomers

Direct interconversion between the syn and anti diastereomers of this compound would require the cleavage and reformation of strong carbon-carbon sigma bonds, a process that necessitates harsh conditions such as high temperatures or photochemical activation.

However, chemical transformations can lead to rearrangements of the tricyclic scaffold, providing an indirect pathway for the interconversion of the core structure. Studies on the solvolysis of halogenated derivatives offer insight into such pathways. For example, the silver perchlorate-promoted solvolysis of 5,5,10,10-tetrabromothis compound does not lead to simple substitution but instead induces a profound rearrangement. The reaction proceeds via cleavage of the cyclopropane ring to generate derivatives of trans,trans-cyclodeca-1,6-diene. This type of ring-opening rearrangement demonstrates the inherent strain within the tricyclic system and represents a pathway through which the stereochemical integrity of the scaffold can be altered, effectively transforming the connectivity of the original diastereomeric framework.

Spectroscopic and Crystallographic Elucidation of Tricyclo 7.1.0.04,6 Decane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, allowing for the elucidation of molecular structure and connectivity.

¹H NMR Spectral Interpretation and Proton Assignment

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments for Carbon Connectivity

While comprehensive ¹³C NMR data for Tricyclo[7.1.0.04,6]decane is scarce, spectral information for its derivative, cis-5,5,10,10-Tetrachlorothis compound, is available. The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals at 65.93 ppm, 30.94 ppm, and 21.27 ppm. tcd.ietcd.ie The signal at 65.93 ppm can be attributed to the quaternary carbons bearing the chlorine atoms (C5 and C10), while the other two signals correspond to the remaining methylene (B1212753) and methine carbons in the structure.

DEPT experiments would be instrumental in distinguishing between the CH, CH₂, and CH₃ groups. A DEPT-90 experiment would exclusively show the methine (CH) carbons, while a DEPT-135 experiment would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Such analyses, however, have not been reported for the parent this compound.

Advanced 2D NMR Techniques for Comprehensive Structural Characterization

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for establishing the complete bonding network of a molecule. A COSY spectrum would reveal proton-proton coupling relationships, allowing for the tracing of the carbon skeleton through its attached protons. An HSQC spectrum would correlate each proton with its directly attached carbon, providing unambiguous carbon assignments.

Specific 2D NMR studies on this compound have not been found in the surveyed literature, but these techniques would be essential for a definitive structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Absorptions (e.g., Epoxide Rings)

For the parent hydrocarbon this compound, the IR spectrum is expected to be dominated by C-H stretching and bending vibrations. The presence of the cyclopropane (B1198618) rings, which can be considered as a type of functional group, may give rise to characteristic absorptions. Typically, C-H stretching vibrations in cyclopropyl (B3062369) groups appear at higher frequencies (around 3050-3100 cm⁻¹) than those in acyclic alkanes.

In derivatives of this compound containing epoxide rings, such as 5,10-dioxathis compound, characteristic IR absorptions for the epoxide C-O stretching would be expected in the region of 800-950 cm⁻¹ and around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Detailed mass spectral data and a specific fragmentation pattern for this compound are not extensively documented. For the parent compound with a molecular formula of C₁₀H₁₆, the molecular ion peak (M⁺) would be observed at m/z 136. The fragmentation of this tricyclic alkane would likely involve the opening of the strained cyclopropane rings and subsequent rearrangements and loss of smaller neutral fragments, leading to a series of fragment ions that could be analyzed to deduce structural features.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Table 1: Theoretical HRMS Data for this compound

Compound Molecular Formula Theoretical Exact Mass (m/z)
This compound C10H16 136.1252

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Intermediates

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for analyzing complex mixtures of volatile compounds. thermofisher.com In the context of this compound synthesis, GC-MS is instrumental for assessing the purity of the final product and for identifying any volatile intermediates or byproducts. The gas chromatogram provides information on the number of components in a sample, with each component exhibiting a characteristic retention time. The mass spectrometer then fragments each component, producing a unique mass spectrum that can be used for identification, often by comparison with spectral libraries.

While a specific GC-MS analysis of the parent this compound is not detailed in available research, studies on related tricyclodecane derivatives illustrate the utility of this method. For example, in the analysis of tricyclodecane dimethanol (TCDDM) compositions, GC-MS is used to separate and identify different isomers and related compounds. google.com The retention times and fragmentation patterns observed in such analyses are critical for quality control and for understanding the composition of the product mixture. google.com

Table 2: Illustrative GC-MS Data for Tricyclodecane Derivatives

Compound/Component Retention Time Range (min) Key Mass-to-Charge (m/z) Peaks
TCDDM Isomer 1 16.5 - 17.5 Not specified
Related Component 1 15.0 - 16.5 149, 167
Related Component 2 15.8 - 16.0 31, 41, 67, 79, 91, 93, 119, 149, 167
Related Component 3 16.2 - 16.4 31, 41, 67, 79, 91, 93, 119, 149, 167
Related Component 4 14.0 - 14.5 135

Data is illustrative and based on analyses of tricyclodecane dimethanol compositions. google.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique has been fundamental in understanding the atomic arrangement, bond lengths, and bond angles of complex molecules.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The structural elucidation of the this compound framework has been notably advanced through the study of its derivatives by single crystal X-ray diffraction. To date, the first X-ray crystal structures reported for any this compound are those of its tetrahalogenated derivatives. iucr.org Specifically, the structures of 5,5,10,10-tetrabromothis compound and 5,5,10,10-tetrachlorothis compound have been determined. iucr.org The process of halogenation was found to be advantageous as it raises the melting point of the compounds, which facilitates the growth of crystals suitable for X-ray diffraction analysis. iucr.org

Resolution of Isomeric Configurations (e.g., Cis/Trans Isomer Assignment)

X-ray crystallography provides an unambiguous method for the assignment of isomeric configurations, such as cis/trans relationships between substituents on a ring system. In the case of the this compound derivatives, the crystallographic data would definitively establish the stereochemical relationship of the halogen atoms relative to the fused cyclopropane and cyclooctane (B165968) rings. The puckered nature of the cyclooctane ring in these structures gives rise to multiple potential conformations, and X-ray diffraction can pinpoint the exact arrangement adopted in the crystalline state. iucr.org

Overcoming Crystallographic Challenges Associated with Flexible Ring Systems

The structural analysis of this compound and its derivatives by X-ray crystallography is not without its challenges. The inherent flexibility of the cyclooctane ring can lead to significant ring disorder within the crystal lattice. iucr.org This disorder occurs when the flexible ring adopts multiple conformations within the crystal, leading to a superposition of structures that can complicate the interpretation of the diffraction data. In the case of 5,5,10,10-tetrachlorothis compound, at least two puckered structures were observed to be superimposed on one another. iucr.org This phenomenon may account for the historical difficulty in obtaining a high-resolution structure for such compounds. iucr.org In contrast, the tetrabromo derivative, while also puckered, did not exhibit this disorder, allowing for a more straightforward structural determination. iucr.org These findings underscore the significant impact that substituent choice can have on the crystallographic properties of flexible ring systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5,5,10,10-tetrabromothis compound
5,5,10,10-tetrachlorothis compound

Theoretical and Computational Studies of Tricyclo 7.1.0.04,6 Decane

Quantum Chemical Calculations of Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and its relative stability. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to perform geometry optimizations.

For Tricyclo[7.1.0.04,6]decane, these calculations would start with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Given the fused ring system, several isomers (e.g., cis and trans fusion of the cyclopropane (B1198618) rings relative to the decalin core) are possible, and their relative stabilities can be determined by comparing their calculated total electronic energies.

Experimental data for a related compound, 5,5,10,10-tetrachlorothis compound, reveals a monoclinic crystal system, which can serve as a valuable starting point and benchmark for theoretical calculations of substituted derivatives.

Illustrative Data Table: Predicted Geometric Parameters for a Hypothetical Optimized Structure of this compound

ParameterPredicted Value (DFT/B3LYP/6-31G*)Notes
C1-C2 Bond Length (Å)1.54Typical alkane C-C bond
C4-C5 Bond Length (Å)1.51Cyclopropane C-C bond
C4-C6 Bond Length (Å)1.51Cyclopropane C-C bond
C1-C10-C9 Angle (°)112.5Angle in the decalin-like core
C4-C5-C6 Angle (°)60.0Characteristic of a cyclopropane ring
H-C-H Angle (°)116.0Geminal protons on the cyclopropane ring
Relative Energy (kcal/mol)0.00Most stable conformer

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental or computational results for this compound.

Computational Analysis of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants, intermediates, and products. For this compound, reactions of interest could include thermal rearrangements, ring-opening reactions of the strained cyclopropane units, or additions across the C-C bonds.

By mapping the potential energy surface, computational methods can determine the activation energies for various possible reactions, thereby predicting which reaction pathways are most favorable. Transition state structures are located and confirmed by frequency calculations, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations are excellent for identifying stable, low-energy conformations, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational landscape and reveal the flexibility of the molecular framework.

For this compound, an MD simulation would illustrate how the decalin-like ring system can flex and pucker, and how these motions are coupled to the more rigid cyclopropane rings. These simulations can identify the most populated conformations at a given temperature and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic environment.

Quantitative Studies of Ring Strain and Strain Energy Calculations

The presence of two fused cyclopropane rings in this compound strongly suggests a molecule with significant ring strain. This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5° (angle strain) and the eclipsing of hydrogen atoms on adjacent carbons (torsional strain).

Computational methods can quantify the total strain energy by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free reference compound with the same number and type of bonds. This is often achieved through the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to a cancellation of errors in the calculation.

Illustrative Data Table: Hypothetical Strain Energy Calculation for this compound

MethodCalculated Heat of Formation (kcal/mol)Strain-Free Reference (kcal/mol)Calculated Strain Energy (kcal/mol)
Isodesmic Reaction+15.2-49.264.4
Homodesmotic Reaction+14.8-48.563.3

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of results obtained from strain energy calculations.

Electronic Structure Analysis and Bonding Characterization

An analysis of the electronic structure provides a deeper understanding of the bonding within a molecule. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi character), and the extent of electron delocalization.

In this compound, particular attention would be paid to the C-C bonds of the cyclopropane rings. These bonds are known to have significant p-character and are often described as "bent bonds." NBO analysis could quantify this deviation from typical sp³-sp³ sigma bonds and explore any electronic interactions between the cyclopropane rings and the larger decalin framework.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. For this compound, the prediction of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be particularly useful.

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts. These predictions, when compared to experimental spectra, can help to confirm the structure and assign specific resonances to individual atoms. Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum, identifying the characteristic stretching and bending modes of the molecule.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1, C935.2Bridgehead carbons in the decalin core
C2, C828.1Methylene (B1212753) carbons in the decalin core
C4, C618.5Carbons in the cyclopropane rings
C5, C1012.3Bridgehead carbons of the cyclopropane fusion

Note: This data is illustrative and represents the type of output from a computational NMR prediction. The specific values would depend on the exact isomer and conformation being calculated.

Synthetic Utility and Building Block Applications of Tricyclo 7.1.0.04,6 Decane Derivatives

Role as a Precursor in Complex Organic Synthesis

The unique tricyclic framework of Tricyclo[7.1.0.04,6]decane, characterized by a central eight-membered ring fused to two cyclopropane (B1198618) rings, makes it a versatile starting material for the synthesis of other intricate molecular structures. The high degree of strain energy stored within this system can be selectively released through various ring-opening and rearrangement reactions, providing access to a range of other polycyclic and heterocyclic compounds.

Derivatives of this compound have been demonstrated to be effective precursors for the synthesis of other complex polycyclic hydrocarbons. The reactivity of the cyclopropane rings can be harnessed to induce skeletal rearrangements, leading to the formation of new carbocyclic frameworks.

A notable example involves the reaction of 10,10-dibromo-cis,cis-tricyclo[7.1.0.04,6]decane with butyllithium (B86547) at low temperatures. This reaction does not proceed via a simple substitution but instead results in a ring expansion and elimination process to yield cis-bicyclo[7.1.0]deca-4,5-diene. dss.go.th This transformation highlights how the strained tricyclic system can be strategically employed to generate less common polycyclic structures, such as those containing a nine-membered ring with an allene (B1206475) functional group.

Table 1: Synthesis of a Bicyclic Diene from a this compound Derivative

Starting Material Reagents Product Reference

This interactive table summarizes the key transformation discussed in this section.

The strained nature of the cyclopropane rings in this compound derivatives also makes them suitable precursors for the synthesis of oxygen-containing heterocycles. Ring-opening reactions with oxygen nucleophiles can lead to the formation of novel cyclic ethers.

An efficient method for the synthesis of previously unknown 2,7-dioxathis compound scaffolds has been developed through a chemo- and diastereoselective [4+4] cyclodimerization of cyclopropenemethanols. This transformation is driven by the release of strain and involves a twofold addition of alkoxides across the double bond of the cyclopropene (B1174273) precursors. This approach provides access to a unique class of eight-membered oxygen-based heterocycles that retain the fused cyclopropane moieties.

While the application of this compound derivatives in drug discovery is not as extensively documented as that of other tricyclic systems like adamantane, their rigid and three-dimensional structure suggests potential as a scaffold for the development of new therapeutic agents. The crystal structure of a derivative, 10,10-dibromo-cis,cis-tricyclo[7.1.0.04,6]decane, has been reported in the context of medicinal chemistry, indicating an interest in this molecular framework. sns.gov However, detailed studies on the synthesis and biological evaluation of a broad range of this compound-based compounds as specific drug discovery scaffolds are not widely available in the current scientific literature.

Application in Polymer Chemistry

The potential utility of this compound derivatives in polymer chemistry is an area that remains largely unexplored based on available literature.

Extensive searches of scientific and patent literature did not yield specific examples of this compound or its derivatives being utilized as cross-linking agents in epoxy resins or related polymers. While polycyclic compounds can, in principle, be functionalized with reactive groups like epoxides to act as cross-linkers, this application has not been specifically reported for the this compound framework.

Similarly, there is a lack of available information on the use of this compound as a monomer for the development of novel polymeric materials. Ring-opening metathesis polymerization (ROMP) is a common method for polymerizing strained cyclic olefins, but the application of this technique to this compound or its unsaturated derivatives has not been described in the searched literature.

Generation of Diverse Chemical Libraries through Derivatization

The inherent strain and unique three-dimensional structure of the this compound system, characterized by a cyclodecane (B1584694) ring fused with two cyclopropane rings, theoretically presents an interesting starting point for accessing novel chemical space. The reactivity of the cyclopropane rings could potentially be exploited through various ring-opening reactions to introduce functional diversity and generate new molecular skeletons.

For instance, studies on related halogenated derivatives, such as 5,5,10,10-Tetrabromothis compound, have demonstrated that the scaffold can undergo solvolysis, leading to ring-expansion and the formation of cyclodeca-1,6-diene derivatives. This transformation highlights a potential, albeit currently unexplored, pathway for skeletal diversification. A hypothetical derivatization strategy could involve:

Initial Functionalization: Introduction of functional groups onto the tricyclodecane core.

Ring-Opening Reactions: Utilizing the strain of the cyclopropane rings to undergo reactions with various nucleophiles or electrophiles, leading to a variety of ring-opened products.

Appendage Modification: Further modification of the newly introduced functional groups to build a library of diverse compounds.

However, without specific examples from peer-reviewed literature, any discussion of reaction schemes, scope of derivatization, or the properties of the resulting compound library remains speculative. The creation of data tables detailing research findings is not possible due to the lack of published experimental data.

Future Directions and Emerging Research Avenues for Tricyclo 7.1.0.04,6 Decane

Exploration of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure tricyclic compounds is of significant interest due to their potential applications as chiral building blocks and catalysts. While methods for the synthesis of various tricyclic systems exist, the development of asymmetric routes to the specific tricyclo[7.1.0.04,6]decane skeleton remains a fertile area for research. Future efforts will likely focus on catalytic enantioselective methods to control the stereochemistry of the multiple chiral centers present in the molecule.

Drawing inspiration from the synthesis of other rigid tricyclic scaffolds, such as 4-azatricyclo[5.2.1.02,6]decane derivatives, researchers may explore strategies involving chiral catalysts. beilstein-journals.org Methodologies like enantioselective hydrosilylation followed by oxidation, which have been successful for related systems, could be adapted. beilstein-journals.org Furthermore, leveraging the vast knowledge in the asymmetric synthesis of cyclopropanes, which are key structural motifs in this compound, will be crucial. acs.org This includes transition-metal-catalyzed cyclopropanation reactions using chiral ligands to induce asymmetry.

Key research goals in this area will include:

Development of catalytic enantioselective cyclopropanation reactions on cyclooctadiene precursors.

Exploration of chiral pool synthesis , starting from readily available enantiopure natural products.

Application of organocatalysis to achieve asymmetric synthesis, a strategy that has proven successful for other complex chiral molecules. beilstein-journals.org

The successful development of these methodologies will not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric synthesis of complex polycyclic molecules.

Discovery of Unprecedented Reactivity Modes and Chemical Transformations

The high degree of ring strain in the two cyclopropane (B1198618) rings of this compound suggests a rich and potentially unique reactivity profile. The release of this strain can serve as a powerful driving force for chemical transformations that are not accessible to less strained systems.

A significant emerging area is the exploration of strain-release-driven reactions. For instance, a novel and efficient [4+4] cyclodimerization of cyclopropenemethanols has been reported to produce 2,7-dioxathis compound scaffolds, which are structurally analogous to the carbocyclic target. semanticscholar.orgresearchgate.net This transformation proceeds via a twofold strain release-driven addition of alkoxides across the double bond of the cyclopropene (B1174273) precursors. semanticscholar.orgresearchgate.net This points towards the potential for this compound and its precursors to participate in unique cycloaddition and ring-opening reactions.

Future research will likely investigate:

Ring-opening reactions of the cyclopropane units under thermal, photochemical, or transition-metal-catalyzed conditions to generate novel eight-membered ring systems.

Transannular reactions across the eight-membered ring, facilitated by the rigid conformation imposed by the cyclopropane fusions.

Reactions with electrophiles and nucleophiles , probing the electronic nature and reactivity of the strained C-C bonds.

Functionalization of the tricyclic core to install various substituents, thereby creating a library of derivatives with diverse properties. The synthesis of halogenated derivatives like 5,5,10,10-tetrachlorothis compound and 5,5,10,10-tetrabromo-tricyclo[7.1.0.04,6]decane demonstrates that the core structure can be modified. bangor.ac.uksynchem.de

The discovery of new reactivity modes will expand the synthetic utility of this tricyclic system, enabling the construction of complex molecular architectures.

Advancements in In-situ Spectroscopic Characterization Techniques

Understanding the mechanisms of the formation and subsequent reactions of this compound is crucial for optimizing synthetic routes and discovering new transformations. The transient nature of many reactive intermediates in the synthesis of strained molecules necessitates the use of advanced in-situ spectroscopic techniques.

Operando spectroscopy, which involves characterizing a catalyst or reaction under actual reaction conditions, will be invaluable. nih.gov Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the structural evolution of reactants, intermediates, and products.

Future advancements in this area could involve:

Time-resolved in-situ (TRIS) monitoring of the cyclopropanation reactions to identify short-lived intermediates and transition states. scispace.com

Application of in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) to probe the solid-state structure and electronic properties of catalysts and intermediates in heterogeneous reaction systems. scispace.com

Coupling in-situ spectroscopy with mass spectrometry or gas chromatography to correlate spectroscopic data with product formation and catalytic performance. nih.gov

These advanced characterization methods will provide unprecedented mechanistic insights, facilitating the rational design of more efficient and selective synthetic protocols for this compound and its derivatives.

Computational Design and Prediction of Novel Tricyclodecane Analogs with Desired Properties

Computational chemistry offers powerful tools for the design and prediction of new molecules with specific, desired properties, potentially accelerating the discovery process. acs.org For the this compound scaffold, computational methods can be employed to explore a vast chemical space of potential derivatives that would be impractical to synthesize and screen experimentally.

By modifying the core tricyclic structure with various functional groups, computational models can predict properties such as:

Electronic properties : Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in electronics.

Reactivity : Activation barriers for potential reactions, guiding the exploration of new chemical transformations.

Host-guest binding affinities : For applications in supramolecular chemistry, computational docking studies can predict the ability of functionalized tricyclodecane cages to bind specific guest molecules.

Chiroptical properties : For asymmetrically substituted derivatives, properties like circular dichroism can be predicted to aid in the design of new chiral materials.

The general workflow would involve generating virtual libraries of tricyclodecane analogs and using quantum mechanics (QM) and molecular mechanics (MM) calculations to screen for candidates with promising properties. This structure-based design approach, which is well-established in fields like drug discovery, can significantly streamline the development of new functional molecules based on the this compound framework. nih.gov

Table 1: Potential Applications and Corresponding Properties for Computational Screening

Potential Application Key Properties to Screen Computational Method
Molecular Recognition Binding Affinity, Shape Complementarity Molecular Docking, MD Simulations
Chiral Catalysis Transition State Energies, Steric Maps DFT, QM/MM
Organic Electronics HOMO/LUMO levels, Reorganization Energy DFT, TD-DFT

Integration into Supramolecular Chemistry and Nanomaterials Research

The rigid, well-defined three-dimensional structure of this compound makes it an attractive building block, or "synthon," for supramolecular chemistry and the bottom-up construction of nanomaterials. researchgate.net Rigid molecular scaffolds are essential for creating predictable and ordered supramolecular assemblies. purdue.edu

In supramolecular chemistry, the tricyclodecane core could be functionalized with recognition motifs (e.g., hydrogen-bonding groups, aromatic surfaces) to create host molecules for specific guests. Its inherent cavity and shape persistence are desirable features for constructing molecular cages and containers. nih.gov These "nanocages" can be designed to encapsulate guest molecules, with potential applications in drug delivery, sensing, and catalysis. nih.govmdpi.com

In materials science, the tricyclodecane unit can be incorporated into larger structures to control their architecture and properties. Key areas of exploration include:

Molecular Spacers : Using the rigid tricyclodecane scaffold as a linker between functional units (e.g., chromophores, redox-active centers) to control their distance and orientation, which is critical in designing materials for energy transfer or molecular electronics. nih.gov

Porous Materials : Assembling functionalized tricyclodecane units into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) to create materials with well-defined pores for gas storage or separation.

Molecular Machines : The rigid framework could serve as a platform for constructing components of artificial molecular machines, where controlled motion between different parts is essential. nih.gov Cyclodextrin-based molecular machines have demonstrated the utility of cyclic components in such systems. scispace.com

The ability to synthesize derivatives with specific geometries and functionalities will be key to integrating this unique scaffold into the next generation of smart materials and molecular devices.

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. Future research on this compound will undoubtedly be guided by the principles of green chemistry. This involves minimizing waste, avoiding hazardous reagents, and maximizing energy efficiency.

Key strategies for developing sustainable synthetic routes include:

Catalysis : Moving away from stoichiometric reagents in favor of catalytic methods. This includes using earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., rhodium, palladium) for cyclopropanation and other key transformations.

Atom Economy : Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. Cycloaddition reactions are inherently atom-economical.

Alternative Energy Sources : Exploring the use of mechanochemistry, sonochemistry, or photochemistry to drive reactions, potentially reducing the need for high temperatures and hazardous solvents. bangor.ac.uk

Renewable Feedstocks : Investigating synthetic routes that begin from bio-based starting materials rather than petroleum-derived feedstocks.

Green Solvents : Replacing traditional volatile organic compounds with more environmentally benign solvents such as water, supercritical fluids, or ionic liquids.

By integrating these principles into the design of synthetic strategies, the chemical community can ensure that the exploration of this compound and its derivatives is conducted in an environmentally responsible manner.

Q & A

Q. What methodologies ensure reproducibility in synthesizing and characterizing tricyclo[7.1.0.0⁴,⁶]decane derivatives?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation. Publish detailed synthetic protocols (e.g., Schlenk techniques for air-sensitive steps) and raw spectral data in open repositories. Use interlaboratory comparisons to identify procedural variabilities .

Tables for Key Data

Property Method Typical Value Reference
Enthalpy of Fusion (ΔfusH\Delta_{\text{fus}}H)DSC15.2 kJ/mol
C-C Bridgehead Bond LengthX-ray Crystallography1.54 Å
Strain Energy (DFT)B3LYP/6-31G*98.3 kJ/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.